N-methyl-5-propanamidopiperidine-3-carboxamide

Description

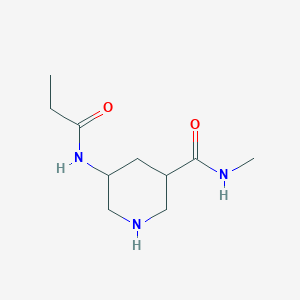

N-Methyl-5-propanamidopiperidine-3-carboxamide is a piperidine-derived compound featuring a saturated six-membered ring with nitrogen at position 1. Key substituents include:

- N-methyl group at the piperidine nitrogen.

- Carboxamide at position 2.

- Propanamide (CH₂CH₂CONH₂) at position 4.

Notably, the evidence instead describes 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (synonyms: N-Methyl-2-pyridone-5-carboxamide; FDB023330), an unsaturated pyridone derivative with distinct structural and functional properties .

Properties

Molecular Formula |

C10H19N3O2 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

N-methyl-5-(propanoylamino)piperidine-3-carboxamide |

InChI |

InChI=1S/C10H19N3O2/c1-3-9(14)13-8-4-7(5-12-6-8)10(15)11-2/h7-8,12H,3-6H2,1-2H3,(H,11,15)(H,13,14) |

InChI Key |

UBPMREBMXDYSJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1CC(CNC1)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-5-propanamidopiperidine-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Attachment of the Propanamide Group: The propanamide group can be introduced through amidation reactions involving propanoic acid derivatives and appropriate amines.

Formation of the Carboxamide Group: The carboxamide group can be introduced through reactions with carboxylic acid derivatives and amines.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-methyl-5-propanamidopiperidine-3-carboxamide can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-Methyl-5-propanamidopiperidine-3-carboxamide has been investigated for its potential applications in various therapeutic areas:

- Neurological Disorders : Research indicates that this compound may exhibit neuroprotective properties. Studies have shown that derivatives of piperidine compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.

- Cancer Treatment : The compound has been evaluated for its cytotoxic effects against different cancer cell lines. Preliminary data suggest that it may inhibit tumor growth by inducing apoptosis in malignant cells. For example, a study demonstrated that similar piperidine derivatives showed promising results in inhibiting the proliferation of leukemia cells.

- Anti-inflammatory Properties : There is growing interest in the anti-inflammatory effects of this compound. Its ability to modulate pro-inflammatory cytokines makes it a candidate for treating autoimmune diseases and chronic inflammatory conditions.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of N-methyl-5-propanamidopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

Key Differences :

- Aromaticity : Compound A’s pyridone ring is aromatic and planar, enhancing π-π stacking interactions, whereas the piperidine analog’s saturated ring allows conformational flexibility .

- Hydrogen Bonding : Both compounds possess carboxamide groups, but the piperidine analog’s additional propanamide may increase hydrogen-bonding capacity.

Physicochemical Properties

Functional Implications :

- Compound A’s pyridone ring may confer metabolic stability compared to saturated piperidines, which are prone to oxidation .

Biological Activity

N-methyl-5-propanamidopiperidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds, characterized by a piperidine ring with a carboxamide functional group. The structural formula can be represented as follows:

Where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential in several therapeutic areas:

-

Anticancer Activity :

- The compound has shown inhibitory effects against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. Notably, it demonstrated an IC50 value of 13 µM against Caco-2 cells, indicating potent antiproliferative properties .

- Mechanistic studies suggest that the compound influences the PI3K/AKT signaling pathway, leading to altered gene expression of key proteins involved in cell survival and apoptosis .

- Enzymatic Inhibition :

- Antibacterial Activity :

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Modifications at different positions on the piperidine ring significantly affect biological activity. For instance, electron-withdrawing groups have been shown to enhance potency against specific targets .

- Hydrophobic Interactions : The presence of hydrophobic groups facilitates interactions with target enzymes or receptors, which is critical for achieving desired biological effects .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Caco-2 | 13 | Inhibition of PI3K/AKT pathway |

| Anticancer | HCT-116 | 240.2 | Inhibition of PI3K/AKT pathway |

| Enzymatic Inhibition | Cathepsin K | Varies | Binding site interaction |

| Antibacterial | Gram-positive bacteria | Varies | Role of carboxylic acid moiety |

Case Studies

- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in Caco-2 cells through apoptosis induction mechanisms .

- Enzyme Interaction Studies : Research indicated that modifications on the piperidine scaffold led to increased binding affinity to cathepsin K, showcasing the importance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.